tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Description
tert-Butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by an ethynyl group at the 4-position, a tert-butyl carbamate protecting group, and stereochemical specificity (4S,5S). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where stereochemical control and functional group compatibility are critical. Its ethynyl moiety enables participation in click chemistry (e.g., Huisgen cycloaddition), while the oxazolidine ring provides rigidity and stability under various reaction conditions .
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-8-10-9(2)16-13(6,7)14(10)11(15)17-12(3,4)5/h1,9-10H,2-7H3/t9-,10-/m0/s1 |
InChI Key |
KKGWTCIJHCXRTO-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the ethynyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The oxazolidine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
- (4R,5R)-Diastereomer (tert-butyl (4R,5R)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate) :
The (4R,5R)-configured diastereomer shares identical functional groups but exhibits reversed stereochemistry. This difference can lead to distinct reactivity in asymmetric catalysis or biological interactions. For example, the (4S,5S) configuration may favor specific enantioselective pathways in drug synthesis .
Substituent Modifications
- tert-Butyl (4R)-4-(bromomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate :
Replacing the ethynyl group with a bromomethyl substituent (CAS: 1175888-09-1) alters reactivity. The bromine atom facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas the ethynyl group is suited for alkyne-azide cycloaddition. The bromomethyl derivative is commercially priced at €1,303/500 mg, reflecting its utility in alkylation reactions . - tert-Butyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate :
The isopropyl and dioxo groups reduce ring strain compared to the ethynyl analog, enhancing thermal stability. However, the lack of an ethynyl group limits its use in conjugation chemistry .
Functional Group Analogues
- tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate :
This compound features an α,β-unsaturated ester instead of an ethynyl group. The conjugated system participates in Michael addition or Diels-Alder reactions, contrasting with the ethynyl group’s role in click chemistry. Synthesis involves a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate . - tert-Butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate :
The hydroxymethyl substituent (CAS: 1013028-27-7) offers opportunities for oxidation or protection strategies. Priced at €29,500/500 mg, its applications include peptide coupling and glycosylation .
Heterocyclic Ring Analogues
- 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid :
Replacing the oxazolidine ring with a dioxane ring increases conformational flexibility. The dioxane derivative forms hydrogen-bonded dimers in the solid state, whereas the oxazolidine’s rigidity may favor tighter crystal packing .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
